抗生素 JI 20A

描述

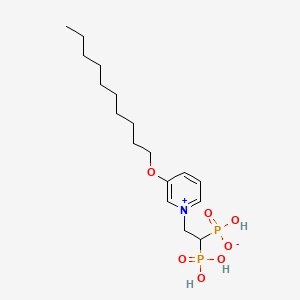

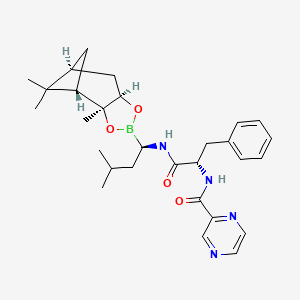

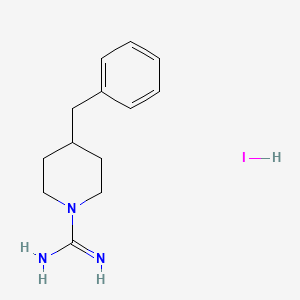

Antibiotic JI 20A is an aminocyclol antibiotic derived from Micronionospora . The structure of Antibiotic JI 20A is related to gentamicin . It exhibits exceptional antimicrobial properties against various bacteria and has proven effective in combating drug-resistant strains.

Synthesis Analysis

The synthesis of Antibiotic JI-20A involves the application of the Lemieux-Nagabhushan reaction to the synthesis of antibiotic JI-20A and gentamicin B from a suitably protected garamine derivative . 3′-Deoxy-6′–methyl analogues of antibiotic JI-20A and gentamicin B have also been prepared from garamine intermediates .Molecular Structure Analysis

The molecular formula of Antibiotic JI 20A is C19H39N5O9 . The structure of Antibiotic JI 20A is related to gentamicin . The Antibiotic JI-20A molecule contains a total of 74 bond(s). There are 35 non-H bond(s), 6 rotatable bond(s), 3 six-membered ring(s), 4 primary amine(s) (aliphatic), 1 secondary amine(s) (aliphatic), 5 hydroxyl group(s), 4 secondary alcohol(s), 1 tertiary alcohol(s), and more .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Antibiotic JI 20A .Physical And Chemical Properties Analysis

The exact mass of Antibiotic JI 20A is 481.2748 . The molecular weight is 481.54 . The elemental analysis shows C, 47.39; H, 8.16; N, 14.54; O, 29.90 .科学研究应用

生物合成途径

组装用于庆大霉素 B 生产的新途径:Ni 等人 (2016) 的研究重点是开发一种新的庆大霉素 B 生产生物合成途径,使用 JI-20A 作为前体。该研究旨在通过阻断副产物的生物合成途径来增加微单孢菌中 JI-20A 的产量,与野生型相比,实现了 14 倍的更高生产率。该方法还通过组合生物合成为次级代谢产物的生物合成提供了新的见解 (Ni et al., 2016)。

庆大霉素生物合成中的双脱氧:Li 等人 (2021) 进行的研究深入探讨了庆大霉素生物合成中的双脱氧过程,特别是中间体 JI-20A 和 JI-20B 转化为庆大霉素 C 复合物的过程。本研究提供了 GenP 在催化 JI-20A 磷酸化中的作用的机制见解,有助于理解生物合成途径 (Li et al., 2021)。

庆大霉素 C 复合物中差向异构体的生物合成:Gu 等人 (2015) 研究了庆大霉素 C 复合物中差向异构体庆大霉素 C2 和 C2a 的生物合成,涉及中间体 JI-20B。该研究重点介绍了参与该过程的特定氨基转移酶,有助于更好地了解庆大霉素的生物合成 (Gu et al., 2015)。

合成和应用

半合成抗菌剂:Kugelman 等人 (1976) 描述了从加拉明衍生物合成抗生素 JI-20A 和庆大霉素 B 的过程。这项研究在半合成氨基糖苷类抗菌剂领域具有重要意义,展示了天然化合物化学修饰过程 (Kugelman et al., 1976)。

庆大霉素生物合成中的分支点:Guo 等人 (2014) 的研究提供了对庆大霉素后期生物合成的见解,包括 JI-20A 和 JI-20B 作为中间体的作用。本研究有助于理解庆大霉素生物合成中分支点处的特异性和混杂性 (Guo et al., 2014)。

- 磷酸盐浓度对 JI-20A 发酵的影响:Jian (2007) 的研究考察了磷酸盐浓度对细胞生长和氨基糖苷类抗生素 JI-20A 生产的影响。研究发现,在生物合成阶段将磷酸盐浓度控制在 1.1 mmol/L 以下可提高 JI-20A 的产量 (Che Jian, 2007)。

环境和耐药性考虑

抗生素耐药性和环境影响:Davies 和 Davies (1996) 强调了由于过度使用导致各种环境中抗生素耐药性的上升。本研究强调了了解抗生素(包括 JI-20A)的环境影响及其对抗生素耐药性发展的贡献的必要性 (Davies & Davies, 1996)。

水生和陆地环境中的抗生素:Kemper (2008) 的综述重点关注包括 JI-20A 在内的抗生素在环境中的归宿。该研究讨论了兽用抗生素对土壤和水的影响,强调了需要对抗生素耐药性和环境影响进行进一步研究 (Kemper, 2008)。

作用机制

While the specific mechanism of action for Antibiotic JI 20A is not explicitly stated, it is known that antibiotics are positively charged, which attracts the negatively charged outer membrane of bacteria, causing the membrane to develop large pores . This is a common mechanism for many antibiotics.

安全和危害

The safety data sheet for Antibiotic JI-20A advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The future directions for research on Antibiotic JI 20A could involve further elucidation of its biosynthetic pathway, particularly how the intermediates JI-20A and JI-20B undergo a dideoxygenation to form gentamicin C complex . There is also potential for exploring under-explored species in the search for novel natural products .

属性

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZDAPJXRYYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966172 | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic JI 20A | |

CAS RN |

51846-97-0 | |

| Record name | Antibiotic JI 20A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51846-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic JI 20A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the addition of specific amino acids impact JI-20A production during fermentation?

A: Studies indicate that supplementing the fermentation medium with specific amino acids can influence JI-20A yields. For instance, adding methionine or leucine during the antibiotic production phase has been shown to enhance JI-20A production []. The exact mechanism by which these amino acids exert their effect is not fully elucidated and warrants further investigation.

Q2: What is the role of antibiotic JI-20A in the biosynthesis of gentamicin C2b?

A: Research suggests that antibiotic JI-20A may be an intermediate in the biosynthetic pathway of gentamicin C2b []. Experiments using radiolabeled precursors demonstrated that adding radiolabeled JI-20A to cultures of Micromonospora purpurea SC 1124 led to the production of radiolabeled gentamicin C1a and gentamicin C2b []. This supports the hypothesis that JI-20A is a precursor in the multi-step enzymatic conversion leading to gentamicin C2b.

Q3: How is antibiotic JI-20A structurally related to other gentamicin antibiotics?

A: Antibiotic JI-20A shares a core structure with other members of the gentamicin family, which are aminoglycoside antibiotics. The synthesis of JI-20A, gentamicin B, and their derivatives has been achieved using the Lemieux-Nagabhushan reaction from a protected garamine derivative []. This highlights the structural similarities and the potential for chemical modifications to generate novel gentamicin analogs.

Q4: What are the key kinetic parameters identified in the batch fermentation process of JI-20A?

A: Kinetic studies of JI-20A batch fermentation provide valuable insights into the process dynamics. The maximum specific growth rate (μx) was found to be 0.058 h-1, while the maximum specific JI-20A production rate (Qp) reached 59.19 mg/(mL·h) during the antibiotic production phase []. These parameters are crucial for optimizing fermentation conditions to maximize JI-20A yield.

Q5: What is the significance of developing a kinetic model for antibiotic JI-20A fermentation?

A: Researchers have developed a kinetic model to describe cell growth and JI-20A production during batch fermentation []. This model, with a simulation average deviation of less than 5%, facilitates a better understanding of the process kinetics and enables the prediction of fermentation outcomes under different conditions. This can guide process optimization and scale-up for industrial JI-20A production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

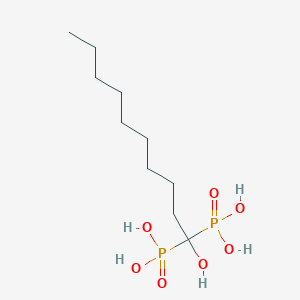

![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)

![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)